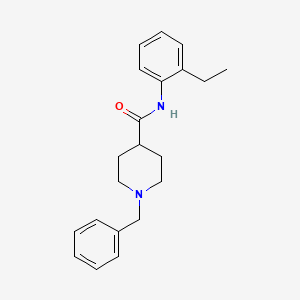
methylenebis-6-(diacetylamino)-3,1-phenylene diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylenebis-6-(diacetylamino)-3,1-phenylene diacetate, also known as MDAPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MDAPA is a white crystalline powder that is soluble in water and organic solvents.
Applications De Recherche Scientifique
Methylenebis-6-(diacetylamino)-3,1-phenylene diacetate has been extensively studied for its potential applications in various fields, including the development of new drugs, dyes, and materials. In the pharmaceutical industry, this compound has shown promising results as an inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This makes this compound a potential candidate for the treatment of Alzheimer's disease, as acetylcholinesterase inhibitors have been shown to improve cognitive function in patients with this condition.
This compound has also been studied for its potential applications in the field of dye-sensitized solar cells (DSSCs). DSSCs are a type of solar cell that use dyes to absorb light and convert it into electricity. This compound has been shown to have excellent light-harvesting properties, making it a potential candidate for use in DSSCs.
Mécanisme D'action
The mechanism of action of methylenebis-6-(diacetylamino)-3,1-phenylene diacetate is not fully understood, but it is believed to involve the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter that is involved in various physiological processes, including muscle contraction and cognitive function. By inhibiting acetylcholinesterase, this compound increases the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit acetylcholinesterase, this compound has also been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals. This compound has also been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
Methylenebis-6-(diacetylamino)-3,1-phenylene diacetate has a number of advantages and limitations for use in lab experiments. One of the main advantages of this compound is its ability to inhibit acetylcholinesterase, which makes it a potential candidate for the treatment of Alzheimer's disease. Additionally, this compound has excellent light-harvesting properties, making it a potential candidate for use in DSSCs.
One of the main limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments. Additionally, this compound can be difficult to synthesize, which can limit its availability for research purposes.
Orientations Futures
There are a number of future directions for research on methylenebis-6-(diacetylamino)-3,1-phenylene diacetate. One area of research that is currently being explored is the development of new drugs based on this compound's ability to inhibit acetylcholinesterase. Additionally, research is ongoing into the use of this compound in the development of new materials, including dyes and solar cells.
Another area of research that is currently being explored is the use of this compound in the treatment of other conditions, including Parkinson's disease and multiple sclerosis. Additionally, research is ongoing into the potential use of this compound in the development of new anti-inflammatory drugs.
Conclusion
This compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its potential applications in the development of new drugs, dyes, and materials. While there are still many unanswered questions about the mechanism of action of this compound, its potential applications make it an exciting area of research for scientists around the world.
Méthodes De Synthèse
Methylenebis-6-(diacetylamino)-3,1-phenylene diacetate can be synthesized through a multi-step process that involves the reaction of 1,3-diaminobenzene with acetic anhydride to form diacetyl-1,3-diaminobenzene. This intermediate product is then reacted with phthalic anhydride to form this compound.
Propriétés
IUPAC Name |
[5-[[3-acetyloxy-4-(diacetylamino)phenyl]methyl]-2-(diacetylamino)phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O8/c1-14(28)26(15(2)29)22-9-7-20(12-24(22)34-18(5)32)11-21-8-10-23(25(13-21)35-19(6)33)27(16(3)30)17(4)31/h7-10,12-13H,11H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUCKGSYIRCYHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=C(C=C(C=C1)CC2=CC(=C(C=C2)N(C(=O)C)C(=O)C)OC(=O)C)OC(=O)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(cyclopropylmethyl)piperazine](/img/structure/B5002562.png)
![4-[(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide](/img/structure/B5002568.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-furamide](/img/structure/B5002572.png)
amine oxalate](/img/structure/B5002578.png)
![5-[4-(dimethylamino)benzylidene]-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5002585.png)
![N-{2-[(5-acetyl-3-thienyl)methyl]-1,2,3,4-tetrahydro-5-isoquinolinyl}isonicotinamide](/img/structure/B5002592.png)
![N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-4-methoxybenzamide](/img/structure/B5002610.png)
![2-[3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid](/img/structure/B5002614.png)
![N-[(1-methyl-4-piperidinyl)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-phenylethanamine](/img/structure/B5002628.png)
![N~1~-benzyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5002631.png)
![N-({[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5002645.png)

![ethyl 2-cyclohexyl-3-[(4-methylphenyl)amino]-3-oxopropanoate](/img/structure/B5002665.png)